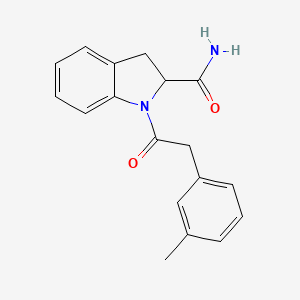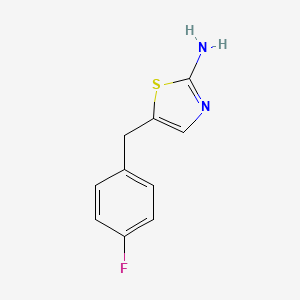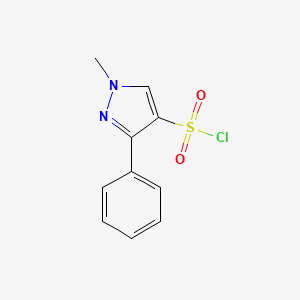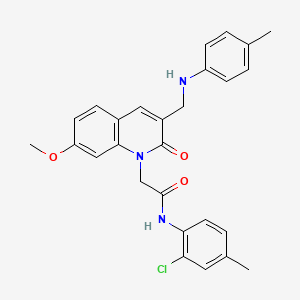![molecular formula C16H12Br2N2O2S B2845231 6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine CAS No. 866019-18-3](/img/structure/B2845231.png)
6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimicrobial and Antiparasitic Applications
A series of 8-quinolinamines, which share structural similarities with 6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine, have been synthesized and evaluated for their broad-spectrum anti-infective properties. These compounds exhibited potent in vitro antimalarial activity and showed promising results against drug-sensitive and drug-resistant Plasmodium strains. Furthermore, some derivatives demonstrated significant antileishmanial and antifungal activities, making them potential candidates for treating various infectious diseases (Jain et al., 2018).
Chemical Synthesis and Reactivity
The reactivity of quinolinamine derivatives has been a subject of interest for synthetic chemists. Studies have explored the cyclization reactions of cyclic ene sulfonamides to form polycyclic imines, demonstrating the versatility of sulfonamide-containing quinolinamines in organic synthesis. Such reactions have potential applications in creating complex molecular architectures, which could be valuable in medicinal chemistry and materials science (Zhang et al., 2013).
Biochemical Studies
Quinolinamine derivatives have been used to understand biochemical pathways and mechanisms. For example, quinolinate, a related compound, has been studied for its role in neurodegenerative diseases due to its excitotoxic properties. Research has focused on its production by microglia and astrocytes and its accumulation in response to ischemic brain injury and systemic immune activation, providing insights into the pathophysiology of neurological disorders (Heyes et al., 1997).
Diuretic Activity
Further research into benzothiazole sulfonamides containing the quinoxaline ring system, closely related to quinolinamine structures, has revealed potential diuretic activities. These compounds were synthesized and evaluated in vivo, with some showing promising diuretic effects, indicating potential applications in the treatment of conditions requiring diuresis (Husain et al., 2016).
Safety and Hazards
properties
IUPAC Name |
6,8-dibromo-3-(4-methylphenyl)sulfonylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br2N2O2S/c1-9-2-4-12(5-3-9)23(21,22)14-7-10-6-11(17)8-13(18)15(10)20-16(14)19/h2-8H,1H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHQROXGSBXVFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3N=C2N)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,6-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2845156.png)

![2-Ethyl-5-((3-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2845159.png)

![1-(4-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2845161.png)

![(1R,4R,6S)-6-Phenyl-2-azabicyclo[2.2.1]heptane](/img/structure/B2845164.png)
![Methyl 2-(3-azabicyclo[3.2.1]octan-8-yl)acetate;hydrochloride](/img/structure/B2845165.png)


![N-(3,4-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2845171.png)